Home > Products > Screening Compounds P41401 > 4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4336857
CAS Number:
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided literature doesn't detail the specific synthesis of 4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, similar tetrahydroquinolines are often synthesized using variations of the Povarov reaction []. This multicomponent reaction typically involves an aryl amine, an aldehyde, and an activated alkene (like cyclopentadiene). Adapting this reaction to synthesize the target compound would likely require a nitro-substituted aryl amine and 1-naphthaldehyde as starting materials.

Chemical Reactions Analysis

The nitro group in 4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline offers a versatile handle for further chemical modifications. It can be reduced to an amine group, providing a site for attaching various functional groups, such as amides, sulfonamides, or other pharmacologically relevant moieties []. These modifications can be strategically employed to fine-tune the compound's activity, solubility, or other desired properties.

Applications
  • Medicinal Chemistry: Its potential interaction with the α7 nicotinic acetylcholine receptor makes it a candidate for investigating treatments for neurological disorders like Alzheimer's disease and schizophrenia [, , , , ].

4-[1-(Phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Relevance: This compound shares the core tricyclic structure of a tetrahydroquinoline fused with a cyclopentane ring with the target compound, 4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The variations occur in the substituents attached to this core structure. []

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline

Relevance: This compound exhibits the same core tricyclic structure as 4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The differences lie in the substituents on the core structure, with this compound having a chlorine atom at the 8-position and a 4-[1-(phenylsulfonyl)indol-3-yl] group at the 4-position, unlike the target compound. []

3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide (TQS)

Compound Description: TQS is identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs) []. It displays antihyperalgesic and antiallodynic effects in animal models of neuroinflammatory pain. [] This compound features the same core tricyclic structure but bears a sulfonamide group at the 8-position and a 1-naphthalenyl substituent at the 4-position.

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is characterized as a novel type II α7 PAM. It shows activity in both recombinant and native α7 nAChRs but interacts with the receptor in a pharmacologically distinct manner compared to other type II α7 PAMs like TQS. []

Relevance: While A-867744 does not share the core tricyclic structure of 4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, it belongs to the same pharmacological category of α7 nAChR PAMs as TQS, which shares the core tricyclic structure with the target compound. []

4-(Benzoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This series of compounds, with various substituents on the benzoyl group, is synthesized through Lewis acid-catalyzed additions of substituted aminoethanones to cyclopentadienes. They can be further aromatized by reaction with 2,3-dichloro-5,6-dicyanobenzoquinone. []

Relevance: These compounds share the core tricyclic system with 4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The key difference lies in the 4-position substituent, where these compounds have a benzoyl group instead of the 1-naphthyl and nitro group combination found in the target compound. []

2-Methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]chinolin-4-yl)propan-1-ol

Compound Description: This compound is identified as a selective androgen receptor modulator (SARM) with potential therapeutic applications for osteoporosis and muscle wasting. Its mass spectrometric behavior and fragmentation pathways have been studied in the context of doping control analysis. []

Relevance: This compound shares the core tricyclic structure with 4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and also has a nitro group at the 6-position. The key difference lies in the 4-position substituent, where this compound has a 2-methyl-2-hydroxypropyl group instead of the 1-naphthyl group present in the target compound. []

Cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6TMP-TQS)

Compound Description: Initially described as a "silent allosteric modulator," this compound was later found to have distinct activities depending on its stereoisomer. The (-) isomer acts as an antagonist of α7 allosteric activation, while the (+) isomer exhibits α7 PAM activity. []

cis-cis-4-p-Tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

Compound Description: This compound is an α7-selective allosteric agonist. It belongs to a series of methyl-substituted compounds exhibiting a range of pharmacological effects on α7 nAChRs, including allosteric activation, potentiation of orthosteric agonist responses, and antagonism. []

1-(8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)ethane-1,2-diol (S-40542)

Compound Description: Identified as a novel non-steroidal anti-androgen, S-40542 is a tetrahydroquinoline derivative that exhibits anti-tumor effects in mice. Its pharmacokinetic properties have also been investigated. []

Relevance: S-40542 shares the core tricyclic structure with 4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and also has a nitro group at the 6-position. The key difference lies in the 4-position substituent, where this compound has a 1,2-dihydroxyethyl group instead of the 1-naphthyl group found in the target compound. []

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

Compound Description: 4BP-TQS acts as a potent allosteric agonist in both recombinant and native α7 nAChRs. Its pharmacological properties differ from TQS despite the structural similarities. [] It exists as a racemic mixture, and its active stereoisomer, GAT107, exhibits distinct allosteric agonist and modulator activities. []

Properties

Product Name

4-(1-naphthyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

4-naphthalen-1-yl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C22H18N2O2/c25-24(26)20-13-5-12-19-16-9-4-11-18(16)21(23-22(19)20)17-10-3-7-14-6-1-2-8-15(14)17/h1-10,12-13,16,18,21,23H,11H2

InChI Key

GXEYAHWHGILHHG-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.